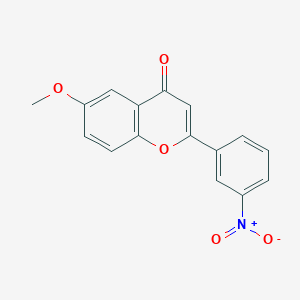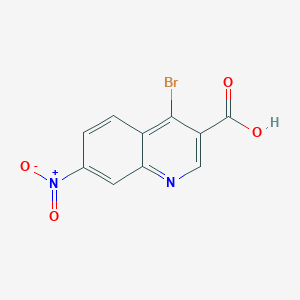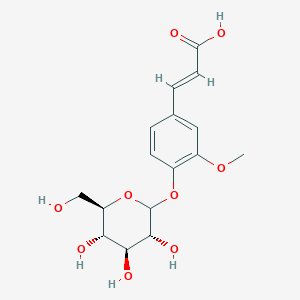
6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 3-nitrobenzaldehyde and 6-methoxy-2-hydroxyacetophenone as starting materials. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired chromone compound.
Industrial Production Methods
While specific industrial production methods for 6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Products would vary depending on the nucleophile used, resulting in different functionalized chromones.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, the compound may inhibit certain enzymes or modulate signaling pathways involved in inflammation or oxidative stress. Further research is needed to elucidate the exact molecular mechanisms and targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-(3-nitrophenyl)-4-quinolinecarboxylic acid: This compound has a similar structure but with a quinoline ring instead of a chromone ring.
3-Nitrophenyl derivatives: Compounds with a 3-nitrophenyl group attached to different core structures.
Uniqueness
6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which may confer distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
921942-54-3 |
|---|---|
Molekularformel |
C16H11NO5 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
6-methoxy-2-(3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-12-5-6-15-13(8-12)14(18)9-16(22-15)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 |
InChI-Schlüssel |
YQGXPWOCCDJOKN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)

![(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11831175.png)
![Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)
![1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B11831179.png)
![N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide](/img/structure/B11831197.png)
![4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B11831199.png)







